molecular formula C5H7N3O3S B3142827 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione CAS No. 51270-93-0

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B3142827
CAS No.: 51270-93-0
M. Wt: 189.2 g/mol
InChI Key: LSUQRWQGUVIUMU-UHFFFAOYSA-N
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Description

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:

    Step 1: Cyanuric chloride is dissolved in an organic solvent such as dichloromethane.

    Step 2: 2-Mercaptoethanol is added to the solution, followed by the addition of a base such as triethylamine.

    Step 3: The reaction mixture is stirred at room temperature for several hours.

    Step 4: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the triazine ring under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a chelating agent for heavy metals and its antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a neuroprotective agent and in the treatment of heavy metal poisoning.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione involves its ability to interact with various molecular targets and pathways:

    Chelation: The compound can chelate heavy metals, forming stable complexes that can be excreted from the body.

    Antioxidant Activity: The thiol group can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

    Neuroprotection: The compound may exert neuroprotective effects by modulating signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds, such as:

    2-Mercaptoethanol: A simpler thiol compound with similar antioxidant properties but lacking the triazine ring.

    N,N’-bis-(2-mercaptoethyl)isophthalamide: A thiol-containing chelating agent with a different structural framework.

    Phenothiazine Derivatives: Compounds containing sulfur and nitrogen atoms with applications in medicine and industry.

Properties

IUPAC Name

1-(2-sulfanylethyl)-1,3,5-triazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S/c9-3-6-4(10)8(1-2-12)5(11)7-3/h12H,1-2H2,(H2,6,7,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUQRWQGUVIUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N1C(=O)NC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 3
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 4
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 5
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 6
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione

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